4-chloro-L-threonine
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Overview
Description
4-chloro-L-threonine is a chloroamino acid that is L-threonine in which one of the hydrogens of the terminal methyl group has been replaced by a chlorine. It is a chloroamino acid, a L-threonine derivative and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
Metabolic Engineering for L-Threonine Production
4-Chloro-L-threonine is linked to the production of L-threonine, an essential amino acid with significant industrial applications. Studies have shown that microbial fermentation, primarily involving strains like Escherichia coli and Corynebacterium glutamicum, is a major method for L-threonine production. Metabolic engineering is employed to enhance the productivity and stability of these microbial strains. For instance, Dong, Quinn, and Wang (2011) outlined the genetics and molecular mechanisms for L-threonine pathways in these microorganisms, emphasizing the importance of genetically defined strains for industrial production (Dong, Quinn, & Wang, 2011).
Inactivation and Inhibitor Potential
This compound has been studied as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. Webb and Matthews (1995) demonstrated that this compound inactivates serine hydroxymethyltransferase in a time- and concentration-dependent manner. This finding suggests potential applications in the development of inhibitors for specific biochemical pathways, which could have implications in the field of chemotherapeutics (Webb & Matthews, 1995).
Enhancing Threonine Production through Genetic Modification
Research has also focused on genetically modifying strains like Corynebacterium glutamicum for improved L-threonine production. Lv et al. (2012) demonstrated that gene inactivation and over-expression of specific genes led to a significant increase in L-threonine accumulation, showcasing the potential of genetic engineering in amino acid production (Lv et al., 2012).
Applications in Threonine Aldolases
Threonine aldolases (TAs) are key in synthesizing β-hydroxy-α-amino acids, with applications in pharmaceuticals. Dückers et al. (2010) highlighted TAs' role in enantio- and diastereoselective synthesis, pertinent in producing compounds like l-threo-phenylserine derivatives. These findings underline the significance of this compound in synthesizing complex pharmaceuticals (Dückers et al., 2010).
Threonine Export in Microbial Systems
The study of threonine export in microorganisms like Escherichia coli provides insights into amino acid production and export mechanisms. Xu et al. (2017) identified a protein, YecC, that facilitates threonine efflux in E. coli, offering potential avenues for enhancing microbial amino acid production (Xu et al., 2017).
Properties
Molecular Formula |
C4H8ClNO3 |
---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 |
InChI Key |
CETUIFTXYGHITB-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)Cl |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Cl |
Synonyms |
4-chlorothreonine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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